N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide
Description
The compound N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide features a benzo[d]imidazole core substituted at the 5-position with a carboxamide group. The ethyl linker connects the benzimidazole to a 4-methoxy-6-methyl-2-oxopyridinyl moiety. For instance, compounds with piperazine, hydroxyaryl, or pyridinyl substituents (e.g., ) share key structural motifs that inform comparisons .
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-7-13(24-2)9-16(22)21(11)6-5-18-17(23)12-3-4-14-15(8-12)20-10-19-14/h3-4,7-10H,5-6H2,1-2H3,(H,18,23)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYBTWKLLWMQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC3=C(C=C2)N=CN3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions starting from commercially available precursors. Here is a general synthetic route:
Synthesis of the Pyridine Derivative: : The pyridine derivative, 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl, can be synthesized via a condensation reaction of methoxyacetone with acetoacetate, followed by cyclization.
Formation of the Benzimidazole Core: : Benzimidazole can be synthesized from the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic or dehydrating conditions.
Coupling Reaction: : The final step involves the coupling of the pyridine derivative with the benzimidazole core using coupling reagents like carbodiimides, under anhydrous conditions, to form the carboxamide linkage.
Industrial Production Methods
Industrial-scale production may involve continuous flow processes for each of these steps to enhance yield, reduce reaction times, and ensure safety and consistency in large-scale operations. Reaction optimization, solvent selection, and purification techniques such as recrystallization or chromatography are crucial in ensuring the compound's purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, especially on the pyridine or benzimidazole rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can occur at the carboxamide functional group using agents like lithium aluminum hydride.
Substitution: : The presence of methoxy and methyl groups suggests possible electrophilic or nucleophilic substitution reactions, where reagents like halides or organometallic compounds could be used.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, organometallic reagents such as Grignard reagents.
Major Products
Oxidation: : Formation of hydroxylated or ketone derivatives.
Reduction: : Conversion to amine derivatives.
Substitution: : Formation of new substituted benzimidazole or pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Potential use as a ligand in coordination chemistry.
Material Science: : Application in the design of novel organic materials with specific electronic properties.
Biology
Enzyme Inhibition: : Investigated for potential as an enzyme inhibitor due to its structural features.
Antimicrobial Activity: : Preliminary studies suggest potential antimicrobial properties.
Medicine
Drug Development: : Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Diagnostic Agents: : Potential use in the development of diagnostic agents for imaging or disease detection.
Industry
Polymer Science: : Use as a monomer or co-monomer in the synthesis of advanced polymers.
Mechanism of Action
Molecular Targets and Pathways
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The exact mechanism may involve the inhibition of enzyme activity or the modulation of receptor signaling pathways, depending on its specific structure-activity relationship.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s 4-methoxy-6-methyl-2-oxopyridinyl group distinguishes it from analogs in the evidence, which predominantly feature piperazine-linked aryl groups (e.g., compounds 8 , 9 , 10 in ) or hydroxybenzoyl substituents (e.g., 14d–f in ). Key structural differences include:
- Piperazine vs. Pyridinyl Moieties : Piperazine-containing analogs (e.g., 8 in ) exhibit enhanced solubility due to the basic nitrogen atoms, whereas the 2-oxopyridinyl group in the target compound may confer rigidity and influence hydrogen-bonding interactions .
- Hydroxyaryl vs.
Physical and Spectral Properties
Key Observations :
- Melting Points : Piperazine-containing analogs (e.g., 8 , 9 ) exhibit higher melting points (246–251°C) compared to hydroxybenzoyl derivatives, likely due to crystalline packing influenced by hydrogen bonding .
- Mass Spectrometry : Molecular weights vary with substituents; for example, 8 (M+1 = 501.24) vs. 9 (M+1 = 474.22) due to differences in aryl groups .
- NMR Signatures : Aromatic protons in benzimidazole analogs typically resonate between δ 7.07–9.05 ppm, with piperazine or ethyl linker protons appearing at δ 2.77–3.75 ppm .
Biological Activity
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure comprising a benzimidazole moiety linked to a pyridine derivative through an ethyl chain. The presence of methoxy and methyl substituents on the pyridine ring enhances its chemical properties, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₃ |
| Molecular Weight | 290.32 g/mol |
| CAS Number | 2034267-38-2 |
Research indicates that this compound acts primarily as an inhibitor of histone methyltransferase EZH2 . EZH2 is involved in the epigenetic silencing of tumor suppressor genes through methylation of histones. By inhibiting EZH2, this compound may reverse the silencing effect, leading to the reactivation of these critical genes and subsequent inhibition of tumor growth.
Key Findings
- Competitive Inhibition : The compound binds to the active site of EZH2, preventing its catalytic activity.
- Impact on Tumor Suppressor Genes : Inhibition leads to increased expression of genes that suppress tumor formation.
Biological Activity in Cancer Research
This compound has been evaluated for its anticancer properties in various studies. Its ability to inhibit cell proliferation and induce apoptosis has been documented across multiple cancer cell lines.
Case Studies
-
In Vitro Studies :
- The compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells, with IC₅₀ values indicating effective inhibition at low concentrations.
- A study reported that treatment with this compound resulted in a reduction of cell viability by over 70% in certain cancer lines when compared to controls.
-
Mechanistic Studies :
- Flow cytometry analyses revealed that cells treated with the compound exhibited increased apoptosis rates, further supporting its role as a potential therapeutic agent against malignancies.
- Molecular dynamics simulations suggested stable binding interactions between the compound and EZH2, reinforcing its potential as a targeted therapy .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of this compound. Key observations include:
- Methoxy Group : Enhances solubility and bioavailability.
- Methyl Substituents : Influence binding affinity to target proteins.
These modifications can lead to derivatives with improved efficacy and selectivity against various cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
